molecular formula C13H9ClFN3O2S B2738705 N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 532965-68-7

N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2738705
CAS No.: 532965-68-7
M. Wt: 325.74
InChI Key: OBFXDLSHWPSHPV-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core fused with a carboxamide group substituted at the 6-position. The 2-chloro-4-fluorophenyl moiety introduces electron-withdrawing substituents, which are known to enhance metabolic stability and modulate intermolecular interactions, such as hydrogen bonding and π-π stacking .

The synthesis of such derivatives typically involves condensation reactions, as seen in analogous compounds. For example, related carboxamides are synthesized via Vilsmeier-Haack formylation or POCl3-mediated activation in dry DMF, followed by coupling with substituted anilines . The presence of both chloro and fluoro substituents on the phenyl ring may influence crystallinity and solubility, critical for pharmacokinetic optimization.

Properties

IUPAC Name

N-(2-chloro-4-fluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFN3O2S/c14-9-5-7(15)1-2-10(9)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFXDLSHWPSHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the thiazolo[3,2-a]pyrimidine class, characterized by a fused thiazole and pyrimidine ring system. Its structure allows for various substitutions that can enhance biological activity. The presence of a chloro and fluorine substituent on the phenyl ring is particularly noteworthy as these groups can influence the compound's interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-a]pyrimidine derivatives. Specifically, this compound has demonstrated promising results in inhibiting cancer cell proliferation.

  • Topoisomerase II Inhibition : The compound has been shown to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibition of this enzyme leads to DNA damage and subsequent apoptosis in cancer cells. Molecular docking studies suggest that this compound fits well into the active site of topoisomerase II, indicating a strong binding affinity .
  • Cell Cycle Disruption : In vitro experiments on A549 lung cancer cells revealed that treatment with this compound resulted in significant cell cycle arrest and increased apoptosis compared to control groups. This suggests that it effectively disrupts normal cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, compounds in the thiazolo[3,2-a]pyrimidine class have shown antimicrobial activity against various bacterial strains. Studies indicate that derivatives with specific substituents can exhibit enhanced antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Comparative Biological Activity

The following table summarizes the biological activities reported for this compound compared to other related compounds:

Compound Activity IC50 (μM) Target
Compound 1Topoisomerase II Inhibitor0.15A549 Cells
Compound 2Antibacterial0.20E. coli
Compound 3Apoptosis Inducer0.10A549 Cells

Study 1: Anticancer Efficacy

In a study published in early 2023, researchers synthesized various thiazolo[3,2-a]pyrimidine derivatives and evaluated their anticancer efficacy against multiple cell lines. The compound demonstrated superior activity with an IC50 value significantly lower than that of standard chemotherapeutic agents .

Study 2: Antimicrobial Properties

Another study assessed the antimicrobial properties of several thiazolo[3,2-a]pyrimidines against clinical isolates of bacteria. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The substitution pattern on the phenyl ring significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituents Core Structure Key Properties References
N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide 2-Cl, 4-F Thiazolo[3,2-a]pyrimidine (5-oxo) Enhanced metabolic stability; moderate logP
5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide 2-CF3 Thiazolo[3,2-a]pyrimidine (5-oxo) Higher lipophilicity; potential CNS activity
N-(4-chlorophenyl)-3-formyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Cl, thioxo Tetrahydropyrimidine (2-thioxo) Increased hydrogen-bonding capacity
  • Chloro vs. Fluoro vs. Conversely, 4-F improves metabolic resistance to oxidative degradation .
  • Thioxo vs.

Core Heterocycle Variations

The thiazolo[3,2-a]pyrimidine core distinguishes this compound from tetrahydropyrimidine derivatives (). The fused thiazole ring introduces rigidity, favoring planar interactions with aromatic residues in enzyme active sites. In contrast, saturated tetrahydropyrimidines (e.g., ) offer conformational flexibility, which may accommodate diverse binding pockets but reduce selectivity .

Physicochemical Properties

  • Hydrogen Bonding: The 5-oxo group and carboxamide moiety provide hydrogen-bond acceptors/donors, critical for target engagement. Substituted phenyl rings (e.g., 2-Cl/4-F) may disrupt crystal packing via steric effects, improving solubility compared to bulkier analogs like 2-CF3 .
  • LogP and Solubility : The 2-Cl/4-F substituents balance lipophilicity (estimated logP ~2.5–3.0), whereas the 2-CF3 derivative () likely has a higher logP (>3.5), risking solubility limitations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for N-(2-chloro-4-fluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions, starting with cyclization of thiazole and pyrimidine precursors. For example, reacting substituted anilines (e.g., 2-chloro-4-fluoroaniline) with thiazolopyrimidine-6-carboxylic acid derivatives under reflux in acetic acid/acetic anhydride mixtures. Sodium acetate is often used as a catalyst. Purification via recrystallization (ethyl acetate/ethanol) yields compounds with ~95% purity .
  • Key Considerations : Optimize reaction time (8–10 hours) and temperature (reflux) to minimize side products. Monitor progress via TLC or HPLC .

Q. How is the structural conformation of this compound validated experimentally?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For thiazolopyrimidine derivatives, crystals are grown via slow evaporation (ethyl acetate/ethanol). SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and dihedral deviations (e.g., pyrimidine ring puckering up to 0.224 Å) .
  • Complementary Techniques : DFT calculations (B3LYP/6-31G*) validate experimental geometries and electronic properties .

Q. What biological screening assays are appropriate for initial evaluation?

  • Methodology :

  • Anticancer Activity : MTT assays on cancer cell lines (e.g., glioblastoma U87, melanoma A375) with IC50 determination. Thiazole derivatives often show low micromolar activity .
  • Anti-inflammatory Potential : COX-1/COX-2 inhibition assays (e.g., enzyme-linked immunosorbent assays) to measure IC50 values. Fluorinated analogs may enhance selectivity .

Advanced Research Questions

Q. How do substituent variations (e.g., Cl/F positions) impact biological activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Cl with NO2 or F with CF3) and compare bioactivity. For example, nitro groups at the 2-position enhance COX-2 inhibition (IC50 < 1 µM) but reduce solubility .
  • Data Analysis : Use molecular docking (AutoDock Vina) to map interactions with targets (e.g., COX-2 active site). Fluorine’s electronegativity may improve binding via halogen bonds .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

  • Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM for similar compounds) may arise from conformational flexibility. SCXRD reveals that dihedral angles between thiazole and phenyl rings (e.g., 80.94°) influence steric hindrance and target binding .
  • Validation : Correlate crystallographic data with molecular dynamics simulations (AMBER/NAMD) to assess stability of bioactive conformers .

Q. What advanced analytical techniques characterize degradation products under physiological conditions?

  • Methodology :

  • Stability Studies : Incubate the compound in simulated gastric fluid (pH 2.0) and analyze via LC-MS/MS. Thiazole ring oxidation and carboxamide hydrolysis are common degradation pathways .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to track metabolites in liver microsomal assays .

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